molecular formula C11H15BrFNO B1450369 [(4-Bromo-3-fluorophenyl)methyl](3-methoxypropyl)amine CAS No. 1520544-19-7

[(4-Bromo-3-fluorophenyl)methyl](3-methoxypropyl)amine

Cat. No. B1450369
CAS RN: 1520544-19-7
M. Wt: 276.14 g/mol
InChI Key: WXALFTINZNABTM-UHFFFAOYSA-N
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Description

“(4-Bromo-3-fluorophenyl)methylamine” is a chemical compound with the molecular formula C11H15BrFNO. It has a molecular weight of 276.15 . This compound is a derivative of amine, which is a functional group that contains a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-3-fluorophenyl)methylamine” consists of a bromo-fluorophenyl group attached to a methoxypropyl group via a methylene bridge . The presence of bromine and fluorine atoms on the phenyl ring may significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Chemical Properties

(4-Bromo-3-fluorophenyl)methylamine is a compound utilized in various chemical synthesis processes and has been a subject of study due to its unique chemical properties. For instance, studies have focused on the synthesis of polyfunctionalized piperidone oxime ethers and their effects on cell lines, indicating the compound's relevance in the field of bioorganic and medicinal chemistry (Parthiban et al., 2011). Additionally, the compound has been involved in the synthesis of novel halogen, alkoxy, and alkyl ring-disubstituted compounds, showing its versatility in creating diverse chemical structures (Hussain et al., 2019).

Applications in Pharmacology and Drug Development

The compound is also significant in pharmacological research and drug development. It has been a part of studies investigating the synthesis of intermediates for pharmaceuticals, showcasing its potential in the development of therapeutic agents (Corti et al., 2019). For example, ZD6474, a derivative, demonstrates the inhibition of kinase insert domain-containing receptor tyrosine kinase activity, indicating potential applications in cancer therapy (Wedge et al., 2002).

Studies on Biological Mechanisms and Reactions

Research has also delved into understanding the biological mechanisms and reactions involving this compound. Studies on potassium amide reactions with N-oxides of various bromo- and fluoro-substituted compounds shed light on the complex chemical interactions and transformations involving (4-Bromo-3-fluorophenyl)methylamine (Martens & Hertog, 2010).

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXALFTINZNABTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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